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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzonitrile

CAS No.: 51282-90-7

Cat. No.: B3042131 Get Quote

Executive Summary
This application note details a robust, scalable protocol for the regioselective mononitration of

2-Hydroxy-5-methylbenzonitrile (also referred to as 4-methyl-2-cyanophenol) to synthesize

2-Hydroxy-5-methyl-3-nitrobenzonitrile.

The synthesis of nitro-functionalized benzonitriles is a critical step in the development of high-

value pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors.

This protocol utilizes a controlled Nitric Acid/Acetic Acid system to maximize regioselectivity

toward the 3-position while suppressing oxidative degradation and dinitration, common pitfalls

in phenol nitration.

Mechanistic Insight & Regiochemistry
To ensure experimental success, one must understand the electronic forces governing this

reaction. The substrate contains three substituents with competing directing effects:[1][2]

Hydroxyl Group (-OH, C2): A strong activator and ortho, para-director.[2]

Methyl Group (-CH3, C5): A weak activator and ortho, para-director.[2]

Nitrile Group (-CN, C1): A strong deactivator and meta-director.
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The "Directing Vector" Analysis
The -OH group dominates the orientation. Its para position (C5) is blocked by the methyl

group. This leaves the ortho positions (C3 and C6) as the primary sites for electrophilic

attack.

The -CN group directs meta, reinforcing attack at C3 and C5 (blocked).

The -CH3 group directs ortho to C4 and C6.

Conclusion: Position C3 is the thermodynamically and kinetically favored site. It is activated by

the hydroxyl group (ortho) and the nitrile group (meta-direction), whereas Position C6 is

sterically crowded, being flanked by the nitrile (C1) and the methyl group (C5).

Pathway Visualization
The following diagram illustrates the directing effects and the reaction pathway.
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Figure 1: Reaction pathway and logic flow for the nitration of 2-Hydroxy-5-methylbenzonitrile.

Pre-Reaction Safety Assessment
Nitration of phenols is notoriously exothermic and prone to "runaway" oxidation (fume-off). The

following controls are mandatory:

Thermal Control: The reaction temperature must be strictly maintained between 0°C and 5°C

during addition. Exceeding 10°C increases the risk of nitrile hydrolysis (to amide/acid) and

oxidative tar formation.
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Acid Selection: Do not use concentrated Sulfuric Acid (H₂SO₄) as the solvent. The heat of

mixing and strong dehydrating power can cause charring of the electron-rich phenol. Glacial

Acetic Acid is selected as a solvent to moderate the activity of the nitronium ion.

Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of Nitric Acid. Large excesses lead to

dinitration (picric acid analogs), which are potentially shock-sensitive.

Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9]

Reagent MW ( g/mol ) Equiv.[3][4][5] Density Hazards

2-Hydroxy-5-

methylbenzonitril

e

133.15 1.0 Solid Irritant

Nitric Acid (70%) 63.01 1.1 1.41 g/mL
Corrosive,

Oxidizer

Glacial Acetic

Acid
60.05 Solvent 1.05 g/mL

Corrosive,

Flammable

Ice/Water 18.02 Quench - -

Step-by-Step Procedure
Step 1: Solubilization

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing

addition funnel, and a low-temperature thermometer.

Charge the flask with 10.0 g (75.1 mmol) of 2-Hydroxy-5-methylbenzonitrile.

Add 50 mL of Glacial Acetic Acid. Stir until the solid is completely dissolved.

Place the flask in an ice-salt bath and cool the solution to 0–2°C.

Step 2: Preparation of Nitrating Mixture
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In a separate small beaker, mix 5.3 mL (approx. 83 mmol) of 70% Nitric Acid with 10 mL of

Glacial Acetic Acid.

Note: Pre-diluting the nitric acid in acetic acid prevents localized hot spots during addition.

Step 3: Controlled Addition

Transfer the Nitric Acid/Acetic Acid mixture to the addition funnel.

Add the acid mixture dropwise to the stirred substrate solution.

CRITICAL: Adjust the addition rate so the internal temperature never exceeds 5°C. This

process should take approximately 30–45 minutes.

Upon completion of addition, allow the mixture to stir at 0–5°C for 2 hours.

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for an

additional 1 hour to ensure conversion.

Step 4: Quenching and Isolation

Prepare a beaker containing 200 g of crushed ice mixed with 100 mL of water.

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product

should precipitate as a yellow/orange solid.

Stir the slurry for 30 minutes to ensure all acetic acid diffuses into the aqueous phase.

Filter the solid using a Buchner funnel.

Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate pH is neutral (pH

~6-7).

Step 5: Purification

The crude product often contains trace isomers or oxidation impurities.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallization: Transfer the crude solid to a flask. Add a minimum amount of hot Ethanol

(95%) or a mixture of Ethanol/Water (8:2).

Heat to reflux until dissolved, then cool slowly to room temperature, and finally to 0°C.

Filter the purified crystals and dry in a vacuum oven at 45°C for 6 hours.

Process Control & Troubleshooting
Observation Root Cause Corrective Action

Dark/Black Reaction Mixture Oxidation/Tarring

Temperature too high (>10°C)

or addition too fast. Repeat

with stricter cooling.

Low Yield / No Precipitate Product soluble in AcOH

Ensure sufficient water volume

during quench (at least 4:1

water:acid ratio).

Presence of Dinitro Impurity Excess Nitric Acid
Check stoichiometry. Do not

exceed 1.1 equivalents.

Hydrolysis of Nitrile Acid concentration/Temp

Avoid heating the acidic

mixture. Keep quench water

cold.

Analytical Validation
Confirm the identity of 2-Hydroxy-5-methyl-3-nitrobenzonitrile using the following parameters:

Physical State: Yellow crystalline solid.

Melting Point: Expected range 105–110°C (Verify with specific isomer literature, as nitro-

cresols vary).

IR Spectroscopy:

-CN Stretch: Distinct sharp peak at ~2220–2230 cm⁻¹.

-NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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-OH Stretch: Broad band at 3200–3400 cm⁻¹.

¹H NMR (DMSO-d₆, 400 MHz):

Look for two aromatic protons.[1][6]

H4 (Doublet): ~8.0 ppm (Deshielded by ortho-nitro).

H6 (Doublet): ~7.6 ppm (Meta to nitro).

Coupling:Meta-coupling constant (J ~ 2 Hz) indicates protons are at positions 4 and 6,

confirming the 3-nitro substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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